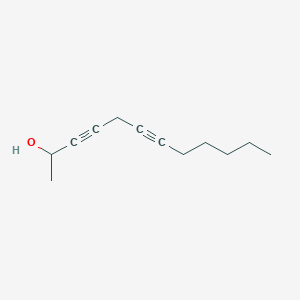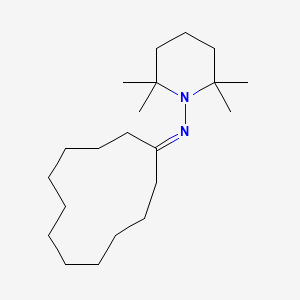
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclododecanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclododecanimine typically involves the reaction of cyclododecanone with 2,2,6,6-tetramethylpiperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and efficiency while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques can further enhance the scalability and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclododecanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclododecanimine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein interactions, and cellular signaling pathways.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclododecanimine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulate receptor activity, or influence cellular processes through its chemical properties. The exact mechanism may vary depending on the context and application, but typically involves binding to target molecules and altering their function or activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the cyclododecane ring.
Cyclododecanone: A precursor in the synthesis of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclododecanimine.
N,N-Diisopropylethylamine: Another amine with different substituents and properties.
Uniqueness
This compound is unique due to its combination of a cyclododecane ring and a highly substituted piperidine ring. This structural arrangement imparts specific chemical and physical properties that distinguish it from other similar compounds. Its versatility in various chemical reactions and applications further highlights its uniqueness and potential value in scientific research and industrial applications.
Propriétés
Numéro CAS |
61147-64-6 |
|---|---|
Formule moléculaire |
C21H40N2 |
Poids moléculaire |
320.6 g/mol |
Nom IUPAC |
N-(2,2,6,6-tetramethylpiperidin-1-yl)cyclododecanimine |
InChI |
InChI=1S/C21H40N2/c1-20(2)17-14-18-21(3,4)23(20)22-19-15-12-10-8-6-5-7-9-11-13-16-19/h5-18H2,1-4H3 |
Clé InChI |
LKZZPSOXFOBPBE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(N1N=C2CCCCCCCCCCC2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


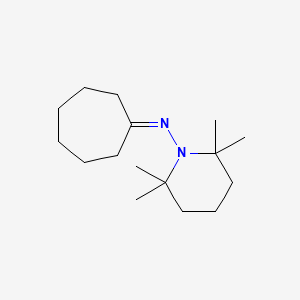


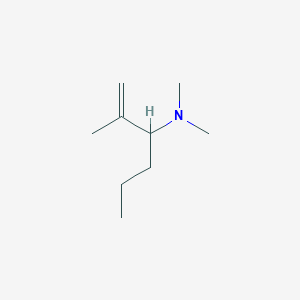
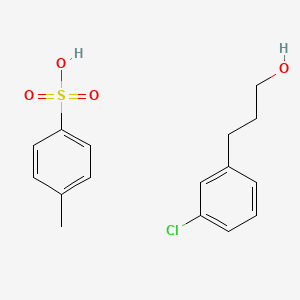
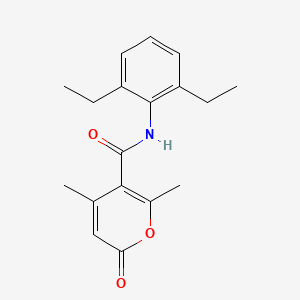
![1,2,4,5-Tetramethylidenespiro[2.2]pentane](/img/structure/B14583936.png)
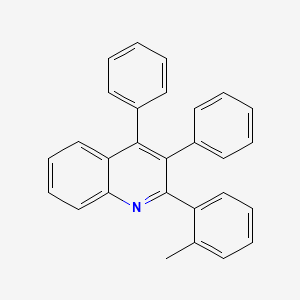
![4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14583947.png)
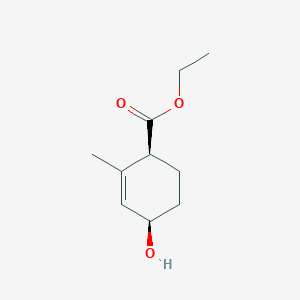
![2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14583952.png)

![N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14583964.png)
